ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate
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Overview
Description
Ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate is a complex organic compound that belongs to the class of benzofuran and coumarin derivatives. The unique structure of this compound combines the benzofuran and coumarin moieties, which are both known for their significant pharmacological properties .
Mechanism of Action
Target of Action
Benzofuran compounds, which are part of the structure of this compound, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran compounds can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Benzofuran compounds are known to influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Benzofuran compounds are known to have a range of effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate typically involves multiple steps. One common method starts with the preparation of the benzofuran and coumarin intermediates. The benzofuran moiety can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne . The coumarin moiety is often synthesized via the Pechmann condensation reaction, which involves the reaction of phenol with a β-keto ester in the presence of a strong acid .
The final step involves the esterification of the coumarin intermediate with the benzofuran derivative in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process . Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in dry ether at room temperature.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzofuran or coumarin derivatives.
Scientific Research Applications
Ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Benzofuran derivatives: Such as psoralen and angelicin, known for their antimicrobial and anticancer activities.
Coumarin derivatives: Such as warfarin and esculetin, known for their anticoagulant and anti-inflammatory properties.
Uniqueness
Ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate is unique due to its combined benzofuran and coumarin structure, which imparts a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various applications in medicinal chemistry and drug development.
Biological Activity
Ethyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a benzofuran moiety linked to a chromenone, which is known for its diverse biological activities.
Antioxidant Activity
Research indicates that derivatives of benzofuran and chromenone exhibit significant antioxidant properties. The presence of hydroxyl groups in these structures contributes to their ability to scavenge free radicals. A study demonstrated that similar compounds could reduce oxidative stress in cellular models, suggesting a protective effect against oxidative damage .
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory potential. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages, indicating its potential use in treating inflammatory diseases .
Anticancer Properties
Several studies have explored the anticancer properties of compounds with similar structures. For instance, derivatives of chromenone have been shown to induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and modulation of signaling pathways associated with cell survival . this compound could potentially exhibit similar effects, warranting further investigation.
Case Studies
- Case Study on Oxidative Stress :
-
Case Study on Anti-inflammatory Mechanisms :
- Objective : To assess the anti-inflammatory effects on lipopolysaccharide (LPS)-induced inflammation in macrophages.
- Method : Measurement of cytokine levels post-treatment with the compound.
- Results : A marked decrease in TNF-alpha and IL-6 levels was observed, confirming its anti-inflammatory potential .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
ethyl 2-[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O6/c1-4-26-23(25)14(3)27-19-11-16-17(12-22(24)29-20(16)9-13(19)2)21-10-15-7-5-6-8-18(15)28-21/h5-12,14H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCZPRNIGZIQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC2=C(C=C1C)OC(=O)C=C2C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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